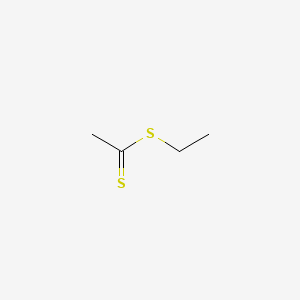

Ethyl dithioacetate

Description

Contextualization within Dithioester and Sulfur Chemistry

Ethyl dithioacetate, with the chemical formula CH₃C(S)SCH₂CH₃, is classified as a dithioester. ontosight.ai This class of compounds is characterized by the presence of a thiocarbonyl group (C=S) bonded to a sulfur atom. Dithioesters are the sulfur analogues of esters, where both oxygen atoms are replaced by sulfur. This substitution imparts distinct reactivity to the molecule. The chemistry of sulfur-containing compounds is vast and diverse, with applications spanning from pharmaceuticals to materials. nih.gov Elemental sulfur itself is a readily available and stable reagent used in the synthesis of various sulfur-containing heterocycles. organic-chemistry.orgsioc-journal.cn

Dithioesters, including this compound, are known for their role as versatile intermediates in organic synthesis. organic-chemistry.orgchim.it They can be converted into a variety of other functional groups, highlighting their synthetic utility. organic-chemistry.org The presence of the dithioester functional group makes these compounds valuable synthons in the construction of complex molecules. chim.it

Research Significance in Modern Organic Synthesis and Materials Science

The significance of this compound in modern research is multifaceted, with notable contributions to both organic synthesis and materials science.

In the field of organic synthesis , this compound serves as a precursor for the formation of new carbon-carbon and carbon-heteroatom bonds. It can be used in the preparation of N-thioacetylamino acids. chemicalbook.inchemicalbook.comsigmaaldrich.comsigmaaldrich.comalkalisci.com The lithium enolate of this compound, for instance, reacts with α-methyl aldehydes to produce aldol (B89426) products. researchgate.net Furthermore, dithioesters can be readily converted into carboxylic acids or esters under mild, environmentally friendly conditions using alkaline hydrogen peroxide. organic-chemistry.org This transformation underscores the utility of dithioesters as synthons for these important functional groups.

In materials science , dithioesters like this compound are crucial in the field of polymer chemistry, particularly in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.org RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures and low polydispersity. cmu.edu Dithioesters act as chain transfer agents in this process, controlling the growth of polymer chains. acs.orgresearchgate.net The choice of the dithioester can influence the polymerization kinetics and the properties of the resulting polymer. core.ac.uk For example, the photoinduced conjugation of polymers synthesized via RAFT with alkenes can be achieved using dithioester end-groups. acs.org

The reactivity of the dithioester group also allows for post-polymerization modifications, enabling the introduction of various functionalities onto the polymer chain. researchgate.net This versatility makes this compound and related compounds valuable tools for designing advanced materials with tailored properties.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₈S₂ guidechem.com |

| Molecular Weight | 120.24 g/mol chemicalbook.insigmaaldrich.com |

| Appearance | Colorless to light yellow liquid guidechem.comtcichemicals.com |

| Odor | Strong garlic-like guidechem.com |

| Density | 1.048 g/mL at 25 °C chemicalbook.insigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 61 °C at 23 mmHg chemicalbook.insigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.568 chemicalbook.insigmaaldrich.comsigmaaldrich.com |

| Flash Point | 115 °F (46 °C) chemicalbook.insigmaaldrich.com |

| CAS Number | 870-73-5 chemicalbook.insigmaaldrich.comguidechem.com |

Structure

3D Structure

Properties

IUPAC Name |

ethyl ethanedithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8S2/c1-3-6-4(2)5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCOPWUJJPSTRIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00236049 | |

| Record name | Ethyl dithioacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870-73-5 | |

| Record name | Ethyl ethane(dithioate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl dithioacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000870735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl dithioacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl dithioacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of Ethyl Dithioacetate

Nucleophilic Acyl Substitution Kinetics and Mechanisms

The kinetics and mechanisms of nucleophilic acyl substitution at the thiocarbonyl carbon of dithioesters like ethyl dithioacetate are of fundamental interest in organic chemistry. These reactions often proceed through tetrahedral intermediates, and their rates are influenced by the nature of the nucleophile, the leaving group, and the solvent.

The aminolysis of dithioesters, including dithioacetates, has been investigated to understand the mechanistic details of these reactions. Studies on the aminolysis of phenyl dithioacetates with various amines, such as anilines, N,N-dimethylanilines, and benzylamines in acetonitrile (B52724), have shown that the reaction mechanism can be complex. acs.org The reaction generally proceeds through a zwitterionic tetrahedral intermediate. acs.org

The mechanism can shift from a rate-limiting expulsion of the leaving group to a rate-limiting attack by the nucleophile, depending on the nature of the amine. acs.org For instance, with anilines and N,N-dimethylanilines, the breakdown of the tetrahedral intermediate is often the rate-determining step. acs.org In contrast, with more basic benzylamines, the initial nucleophilic attack can become rate-limiting. acs.org The study of these reactions is aided by the fact that complications from proton transfer steps, which can be rate-limiting in aqueous solutions, are often absent in solvents like acetonitrile. acs.org

Kinetic studies of the aminolysis of aryl propanedithioates with benzylamines in acetonitrile have provided further insights. rsc.org The large magnitudes of Hammett and Brønsted coefficients, along with a significant cross-interaction constant, support a stepwise mechanism where the departure of the leaving group from the tetrahedral intermediate is the rate-determining step. rsc.org The use of deuterated benzylamines has suggested that proton transfer occurs concurrently with the departure of the leaving group in the transition state. rsc.org

The reactivity of dithioesters in aminolysis is generally greater than that of their thioester counterparts. rsc.org This difference in reactivity is attributed to the electronic properties of the dithioester group.

The base-catalyzed hydrolysis of dithioesters such as this compound has been a subject of kinetic investigation. cdnsciencepub.com Unlike the extensive literature on the hydrolysis of esters and thiolesters, studies on dithioester hydrolysis are less common. cdnsciencepub.com Early reports on the alkaline hydrolysis of this compound presented conflicting products, with some suggesting the formation of dithioacetic acid and others reporting thiol acids. cdnsciencepub.com

More detailed kinetic studies on the reaction of hydroxide (B78521) ions with alkyl dithioesters have revealed biphasic kinetics. cdnsciencepub.com This observation is explained by a rapid initial equilibrium between the dithioester and a species formed by either the abstraction of an α-proton or the addition of a hydroxide ion to the thiocarbonyl group. cdnsciencepub.com This is followed by a slower hydrolysis step. The relatively high acidity of the α-protons in dithioesters compared to esters and thiolesters plays a significant role in this initial equilibrium. cdnsciencepub.com

The hydrolysis reaction can be conveniently monitored spectrophotometrically due to the strong UV absorption of dithioesters around 305 nm. cdnsciencepub.com The rate constants for the fast and slow phases of the reaction can be determined graphically from the decay of the absorbance over time. cdnsciencepub.com

Aminolysis Reaction Pathways and Rate Analysis

Synthetic Transformations and Selective Reactions

This compound serves as a versatile reagent in organic synthesis, participating in a variety of transformations to yield valuable products.

This compound is utilized in the synthesis of purine (B94841) derivatives through coupling reactions with heterocyclic diamines. chemicalbook.insigmaaldrich.comchemicalbook.com Specifically, it reacts with 5,6-diamino-1,3-dimethyluracil (B14760) to form a purine derivative. chemicalbook.insigmaaldrich.comchemicalbook.com Purines are a critical class of nitrogenous heterocyclic compounds, forming the backbone of essential biomolecules like nucleic acids. rsc.org The ability to synthesize a diverse range of purine derivatives is of significant interest in medicinal chemistry. rsc.org

The general strategy for purine synthesis often involves the condensation of a substituted pyrimidine (B1678525) or imidazole (B134444) with a suitable partner. rsc.org In this context, this compound provides the necessary carbon fragment to complete the purine ring system when reacting with a diamine-substituted precursor.

This compound is a key reagent for the preparation of N-thioacetylamino acids. chemicalbook.insigmaaldrich.comchemicalbook.com This derivatization is important for various applications, including peptide synthesis and the analysis of amino acids. ucdavis.edusigmaaldrich.com The thioacetylation of the amino group of an amino acid modifies its properties, which can be advantageous in certain analytical and synthetic procedures. thieme-connect.de For example, 2-[(thioacetylamino)methyl]pyridine can be prepared from 2-(aminomethyl)pyridine and this compound. thieme-connect.de

The derivatization of amino acids is a common practice to enhance their volatility for gas chromatography-mass spectrometry (GC-MS) analysis or to introduce specific functionalities. sigmaaldrich.comswri.orgrsc.org The use of this compound for thioacetylation provides an alternative to other derivatizing agents.

While not a direct reactant in all cases, the chemistry of dithioesters is relevant to understanding the mechanisms of aryl amide formation. The synthesis of amides from esters and arylamines can be promoted by various reagents. researchgate.net The fundamental reaction involves the nucleophilic attack of the amine on the carbonyl group of the ester. researchgate.net

Thioesters, which are structurally related to dithioesters, are known to be more reactive than their oxygen ester counterparts in acyl transfer reactions. researchgate.net This enhanced reactivity is also observed in dithioesters. rsc.org Mechanistic studies on the aminolysis of esters provide a framework for understanding the factors that govern amide bond formation. acs.org The development of efficient methods for amide synthesis is a significant area of research in organic chemistry, with applications in pharmaceuticals and materials science. rsc.orgnih.govorganic-chemistry.org

Derivatization for N-Thioacetylamino Acid Synthesis

Intramolecular Dynamics and Conformational Studies

The study of the internal motions and spatial arrangements of atoms within this compound has revealed important insights into its structural preferences and energy landscape. These investigations primarily focus on the rotational possibilities around its single bonds.

Analysis of Rotational Isomerism

This compound exists as a mixture of rotational isomers (rotamers) in the liquid phase. cdnsciencepub.com This phenomenon arises from the rotation around the S–CH₂CH₃ and C–S single bonds. Evidence for this isomerism is primarily derived from vibrational spectroscopy, particularly Raman spectroscopy. cdnsciencepub.comacs.orgcapes.gov.br

Studies comparing the Raman spectra of this compound in its liquid state at room temperature with its solid state at low temperatures (approximately -130°C) show distinct changes. cdnsciencepub.com Certain spectral features, specifically bands in the Raman spectrum, disappear when the compound transitions from liquid to solid. cdnsciencepub.com This disappearance is attributed to the fact that only the most stable rotational isomer persists in the crystalline solid phase, while multiple isomers coexist in the liquid. cdnsciencepub.com

For this compound, two primary rotamers are present in solution. cdnsciencepub.com The more stable, lower-energy conformer, which is the sole form present upon solidification, is believed to be the S-cis form, characterized by a planar arrangement of its heavy atoms (C-C(=S)-S-C). cdnsciencepub.com The higher-energy conformer is thought to involve a rotation of the terminal methyl group of the ethyl moiety. cdnsciencepub.com Further investigations have refined this picture, identifying a conformational equilibrium between gauche and anti forms resulting from internal rotation around the dithioester S–CH₂CH₃ bond. researchgate.net Normal coordinate calculations have also been performed to analyze the different rotamers of this compound. spq.pt

Changes in the vibrational spectra in the 500-700 cm⁻¹ region are associated with this rotational isomerism. cdnsciencepub.com However, a prominent peak near 1195 cm⁻¹, associated with the C=S stretching mode, appears largely unaffected by the presence of different rotamers. cdnsciencepub.com

Table 1: Summary of Rotational Isomers of this compound

| Phase | Number of Isomers | Method of Observation | Findings |

|---|---|---|---|

| Liquid | At least two | Raman Spectroscopy | Coexistence of multiple rotational isomers. cdnsciencepub.comresearchgate.net |

| Solid | One | Raman Spectroscopy | Only the most stable, low-energy conformer (S-cis) remains. cdnsciencepub.com |

Investigation of Internal Rotation Barriers and Preferred Conformations

Detailed computational and spectroscopic studies have been conducted to determine the preferred three-dimensional structures of this compound and the energy barriers separating them. These investigations combine vibrational spectroscopy with ab initio molecular orbital (MO) calculations. researchgate.net

In this preferred s-cis/gauche conformation, the dihedral angles defining the molecular shape have been calculated. The S=C−S−C dihedral angle is approximately 0°, corresponding to the s-cis arrangement of the dithioester group. The CS−CC dihedral angle is approximately ±84°, defining the gauche orientation of the ethyl group's terminal carbon. researchgate.net

The energy difference between the conformers has also been quantified. Variable temperature Raman experiments have established the enthalpy difference (ΔH) between the more stable s-cis/gauche form and the s-cis-anti form to be 1.9 ± 0.2 kJ mol⁻¹. researchgate.net

Table 2: Conformational Parameters and Energy Data for this compound

| Parameter | Conformer 1 | Conformer 2 | Method |

|---|---|---|---|

| Identity | s-cis/gauche (most stable) | s-cis-anti | Ab initio MO study, Raman Spectroscopy researchgate.net |

| S=C−S−C Dihedral Angle | ~0° | ~0° | Ab initio Calculation researchgate.net |

| CS−CC Dihedral Angle | ~±84° | Not specified | Ab initio Calculation researchgate.net |

| Enthalpy Difference (ΔH) | - | 1.9 ± 0.2 kJ mol⁻¹ (higher) | Variable Temperature Raman Experiments researchgate.net |

Mentioned Compounds

Applications of Ethyl Dithioacetate in Contemporary Chemical Research

Contributions to Organic Synthesis Methodologies

In the realm of organic synthesis, ethyl dithioacetate serves as a key building block and reactive intermediate, enabling the development of novel synthetic strategies.

Versatile Reagent for Sulfur-Containing Compound Generation

This compound is a versatile reagent for the synthesis of a variety of sulfur-containing compounds. ontosight.aiuq.edu.au Its dithioester functionality provides a reactive handle for the introduction of sulfur into organic molecules. For instance, it can be used in the preparation of other thioesters and is a precursor for the generation of thiols. adcmastuana.orgrsc.org The lithium enolate of this compound, formed by deprotonation, acts as a nucleophile in reactions with aldehydes to form aldol (B89426) products, demonstrating its utility in carbon-carbon bond formation while incorporating a sulfur-containing moiety. researchgate.net This reactivity makes it a valuable tool for chemists seeking to synthesize complex molecules with specific sulfur functionalities, which are prevalent in many biologically active compounds and materials with unique properties. nih.govbeilstein-journals.org

Intermediate in the Synthesis of Complex Organic Architectures

Beyond its role as a direct source of sulfur, this compound serves as a crucial intermediate in the synthesis of more complex organic structures. acs.org Its ability to undergo various transformations allows for its incorporation into larger molecular frameworks that can be further elaborated. For example, the dithioester group can be converted to other functional groups, providing a strategic advantage in multi-step syntheses. orgsyn.org This versatility is highlighted in its use to create intricate heterocyclic systems and other architecturally challenging molecules. beilstein-journals.org

Role in Advanced Polymerization Techniques

This compound and related dithioacetates play a pivotal role in the field of polymer chemistry, particularly in controlled radical polymerization methods that allow for the synthesis of well-defined polymers.

Utilization as a Chain Transfer Agent in RAFT Polymerization

This compound is utilized as a chain transfer agent (CTA) in Reversible Addition-Fragmenting Chain Transfer (RAFT) polymerization, a powerful technique for producing polymers with controlled molecular weights and narrow molecular weight distributions. cmu.edusigmaaldrich.com In the RAFT process, the dithioacetate moiety mediates the polymerization, allowing for the "living" growth of polymer chains. sigmaaldrich.com The effectiveness of dithioacetates, including derivatives of this compound, as RAFT agents has been demonstrated for various monomers, such as styrene (B11656) and acrylates. cmu.educore.ac.uk The choice of the R and Z groups on the dithioester S=C(Z)S-R structure is critical for controlling the polymerization, and dithioacetates offer a balance of reactivity that makes them suitable for a range of monomers. cmu.edusigmaaldrich.com

Application in Ring-Opening Metathesis Polymerization (ROMP) with Dithioacetate Chain Transfer Agents

While not a direct participant in the catalytic cycle, dithioacetate-functionalized molecules can be used in conjunction with Ring-Opening Metathesis Polymerization (ROMP). Telechelic polymers, which have functional groups at both ends of the polymer chain, can be synthesized using ROMP in the presence of functional symmetric chain-transfer agents (CTAs). mdpi.com Although the provided search results primarily focus on other functional groups for CTAs in ROMP, the principles of using CTAs to control polymer architecture are well-established. mdpi.comnih.govspringernature.com The synthesis of α,ω-bis(dithiocarbonate) telechelic copolymers has been demonstrated, indicating the compatibility of sulfur-containing functionalities with ROMP conditions. mdpi.com

Development of Dithioacetate-Based Initiators for Functional Polymers

Researchers have developed initiators for polymerization that contain a dithioacetate or a related thioacetate (B1230152) group. ugent.beresearchgate.netresearchgate.net These initiators allow for the introduction of a sulfur-containing functional group at the beginning of the polymer chain. researchgate.netresearchgate.net This approach is particularly valuable for creating well-defined functional polymers where the end-group can be used for further reactions, such as surface immobilization or the synthesis of block copolymers. researchgate.netresearchgate.net For instance, thioacetate-based initiators have been successfully employed in the cationic ring-opening polymerization of 2-alkyloxazolines to produce polymers with a terminal thiol group after deprotection. researchgate.netresearchgate.net

Design Considerations for High Refractive Index Polymers

This compound has been investigated as a model compound in the design of HRI polymers. uq.edu.au While sulfur-containing compounds generally increase the refractive index at 589 nm, the situation is more complex at lower wavelengths like 193 nm due to the presence of absorption bands. uq.edu.au

A study on a series of ethyl acetate (B1210297) derivatives with varying sulfur substitution revealed that this compound possesses strong absorption bands at 310 nm and 210 nm. uq.edu.au This proximity of absorption maxima can lead to an anomalous dispersion of the refractive index, where a significant increase in refractive index can be observed at wavelengths 20-30 nm above the absorption maximum. uq.edu.au However, at 193 nm, this compound itself exhibits a relatively low refractive index due to the closeness of its absorption band. uq.edu.au

These findings underscore a critical design consideration: while sulfur incorporation is beneficial, the position of the absorption bands of the sulfur-containing groups relative to the target wavelength is paramount. For applications at 193 nm, it is desirable to have a high refractive index without compromising transparency. The anomalous dispersion effect suggests that high refractive indices can be achieved without significant absorbance, a principle that guides the synthesis of novel thioester-containing monomers and polymers for photoresist formulations. uq.edu.au

Table 1: Refractive Index (RI) Data for Selected Compounds uq.edu.auuq.edu.au

| Compound | RI at 589 nm | RI at 193 nm |

| Ethyl acetate | - | - |

| Ethyl thioacetate | - | - |

| This compound | 1.568 | 1.5202 |

| Hexane | - | 1.47 |

| Cyclohexane | - | 1.59 |

Coordination Chemistry and Materials Science Applications

The dithioacetate group in this compound serves as a versatile building block in the synthesis of ligands and precursors for materials science.

Precursor in Ligand Synthesis for Transition Metal Complexes (e.g., Scorpionate Ligands)

This compound is a key reagent in the synthesis of heteroscorpionate ligands, which are multidentate ligands that bind to a metal center in a pincer-like fashion. researchgate.netmdpi.com These ligands are valuable in coordination chemistry for their ability to create stable metal complexes with tunable steric and electronic properties. nih.gov

Specifically, this compound has been used to prepare bis(pyrazol-1-yl)dithioacetate ligands. researchgate.netdntb.gov.uarsc.org For instance, the reaction of bis(3,5-di-tert-butylpyrazol-1-yl)methane with n-BuLi and carbon disulfide, a reaction where this compound can be conceptually considered a synthon, yields the corresponding bis(3,5-di-tert-butylpyrazol-1-yl)dithioacetate ligand. researchgate.net These dithioacetate-functionalized scorpionate ligands can then be used to form complexes with various transition metals, such as titanium. capes.gov.bracs.org The resulting metal complexes have potential applications in catalysis and bioinorganic chemistry. researchgate.net

Biochemical and Analytical Method Development

The reactivity of the thioacyl group makes this compound a useful tool in biochemical studies, particularly in the context of protein analysis.

Thioacetylation Methodologies in Protein Sequencing

This compound is employed in the thioacetylation method of protein sequencing, which serves as an alternative to the well-known Edman degradation. sigmaaldrich.comgoogle.com In this method, the N-terminal amino acid of a peptide or protein is reacted with a thioacylating reagent, such as this compound. google.com This reaction, carried out under alkaline conditions, results in the formation of a thioacyl polypeptide. google.com

The derivatized N-terminal amino acid can then be cleaved under acidic conditions, yielding a 2-substituted-5(4H)-thiazolinone. google.com This process allows for the stepwise degradation and subsequent identification of the amino acid sequence. google.comacs.org The use of thioacetylation offers an effective alternative for protein sequencing under mild conditions. google.com

Furthermore, Nα-Fmoc-Nε-thioacetyl-lysine, which is synthesized from Nα-Fmoc-lysine and this compound, is used in peptide synthesis. nih.govnih.gov This modified amino acid can be incorporated into peptides to create potent inhibitors of certain enzymes, such as sirtuins, which are a class of NAD+-dependent protein deacetylases. nih.govnih.gov The thioacetyl group can act as a mimic of the acetyl group, but its slower rate of enzymatic removal leads to potent inhibition. nih.gov

Advanced Spectroscopic and Computational Characterization of Ethyl Dithioacetate

Vibrational Spectroscopic Analysis

Vibrational spectroscopy, encompassing Infrared (IR), Raman, and Resonance Raman techniques, has been a cornerstone in characterizing the structural nuances of ethyl dithioacetate. These methods, complemented by theoretical calculations, have enabled the detailed assignment of vibrational modes and the study of its conformational states.

Infrared (IR) absorption spectroscopy has been instrumental in identifying the functional groups and assigning the fundamental vibrational modes of this compound. cdnsciencepub.comresearchgate.net The IR spectra, typically recorded in the liquid phase, reveal characteristic absorption bands corresponding to the various stretching and bending vibrations within the molecule. conicet.gov.ar

Key vibrational bands have been identified through comparative studies with related dithioesters and through isotopic substitution. cdnsciencepub.comresearchgate.net For instance, the C=S stretching vibration, a key feature of dithioesters, is a significant point of analysis. In conjunction with Raman data, IR studies have helped in assigning the majority of the bands appearing in the vibrational spectra. cdnsciencepub.com The analysis is often supported by comparisons with isotopically substituted analogs, such as CH₃¹³C(=S)SCH₂CH₃, which allows for the unambiguous assignment of bands related to the carbon skeleton. cdnsciencepub.comresearchgate.net

A representative selection of observed IR bands for this compound and their assignments are presented below.

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~2913 | C-H Stretching | cdnsciencepub.com |

| ~1413 | CH₃ Asymmetric Deformation | cdnsciencepub.com |

| ~1195 | C-C Stretching | researchgate.netcdnsciencepub.com |

| ~1100 | C-C Stretching | researchgate.netcdnsciencepub.com |

| ~956 | CH₃ Rocking | cdnsciencepub.com |

| ~730 | S-CH₂ Stretching | cdnsciencepub.comresearchgate.netcdnsciencepub.com |

| ~580 | C(=S)-S Stretching | cdnsciencepub.comresearchgate.netcdnsciencepub.com |

Raman spectroscopy has been particularly powerful in studying the conformational isomerism of this compound. cdnsciencepub.com By comparing the Raman spectra of the compound in the liquid phase at room temperature with the solid phase at low temperatures (approximately -130 °C), researchers have identified bands that disappear upon solidification. cdnsciencepub.com These disappearing spectral features are attributed to the presence of higher-energy rotational isomers (conformers) that exist in the liquid state but are "frozen out" in the more stable conformation within the crystal lattice of the solid state. cdnsciencepub.com

Resonance Raman (RR) spectroscopy provides further detail by enhancing vibrations coupled to an electronic transition. cdnsciencepub.com For this compound, excitation in the near-ultraviolet region (324–356 nm), which corresponds to its electronic absorption peak around 305 nm, leads to a strong intensity enhancement of specific Raman bands. researchgate.netcdnsciencepub.com The enhanced bands are primarily those associated with the stretching motions of the C-C-S-S (CCSSC) skeleton. researchgate.netcdnsciencepub.com This selective enhancement confirms the assignment of these bands and highlights the electronic nature of the chromophore. cdnsciencepub.com

Raman excitation profiles, which plot the intensity of a Raman band against the excitation wavelength, have been reported for the 1197 cm⁻¹ and 581 cm⁻¹ bands of this compound. researchgate.netcdnsciencepub.com These profiles definitively link the intensity enhancement to the electronic absorption band near 305 nm. researchgate.netcdnsciencepub.com

| Wavenumber (cm⁻¹) | Assignment | Enhancement | Reference |

|---|---|---|---|

| 1197 | C-C Stretching | Resonance Enhanced | researchgate.netcdnsciencepub.com |

| 1100 | C-C Stretching | Resonance Enhanced | researchgate.netcdnsciencepub.com |

| 732 | S-CH₂ Stretching | Resonance Enhanced | cdnsciencepub.comcdnsciencepub.com |

| 581 | C(=S)-S Stretching | Resonance Enhanced | researchgate.netcdnsciencepub.com |

| 387 | S-C-C Bending | - | cdnsciencepub.com |

| 339 | C-S-S Bending | - | cdnsciencepub.com |

To achieve reliable assignments for the complex vibrational spectra of this compound, normal coordinate analysis (NCA) has been employed. cdnsciencepub.comcdnsciencepub.com This computational method involves creating a theoretical model of the molecule's force field and calculating the expected vibrational frequencies. nist.gov The calculated frequencies are then compared with the experimental data from IR and Raman spectra.

The NCA for dithioesters is often based on the more detailed analysis performed on the simpler analogue, mthis compound. cdnsciencepub.comcdnsciencepub.com By transferring force constants and adjusting them to fit the observed frequencies for this compound and its isotopically labeled derivatives (e.g., CD₃C(=S)SCH₂CH₃, CH₃C(=S)SCD₂CH₃, and CH₃¹³C(=S)SCH₂CH₃), a robust set of assignments can be proposed. researchgate.netcdnsciencepub.com This analysis has been crucial in assigning the stretching motions of the CCSSC skeleton, which are prominent in the resonance Raman spectra. researchgate.netcdnsciencepub.com The combination of experimental data from various isotopologues with NCA provides a high degree of confidence in the assignment of the majority of the observed vibrational bands. cdnsciencepub.com

Raman and Resonance Raman Investigations of Conformational States

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules, and it has been applied to study both the static structure and dynamic conformational equilibria of this compound.

¹H and ¹³C NMR spectroscopy provide definitive evidence for the molecular structure of this compound by probing the chemical environment of each hydrogen and carbon atom. rsc.org In a standard ¹³C NMR spectrum, which is typically proton-decoupled, each unique carbon atom gives a single peak, allowing for the straightforward confirmation of the carbon framework. libretexts.org

The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the electronic environment, which is influenced by factors such as electronegativity of neighboring atoms and the presence of π-systems. libretexts.orgresearchgate.net For this compound, the carbon of the thiocarbonyl group (C=S) is expected to show a characteristic downfield shift in the ¹³C NMR spectrum. The signals for the ethyl group (-SCH₂CH₃) and the acetyl methyl group (CH₃C=S) appear at predictable chemical shifts, confirming the connectivity of the molecule.

| Nucleus | Group | Expected Chemical Shift Range (ppm) | Reference |

|---|---|---|---|

| ¹H | CH₃-C=S | ~2.6 | acs.org |

| ¹H | -S-CH₂- | ~3.2 | acs.org |

| ¹H | -CH₂-CH₃ | ~1.3 | acs.org |

| ¹³C | C=S | >200 | libretexts.org |

| ¹³C | CH₃-C=S | ~30-40 | libretexts.org |

| ¹³C | -S-CH₂- | ~30-40 | libretexts.org |

| ¹³C | -CH₂-CH₃ | ~10-15 | libretexts.org |

Dynamic NMR spectroscopy, particularly at low temperatures, is a powerful tool for investigating conformational exchange processes that are too rapid to be observed at room temperature. ox.ac.ukscielo.org.mx For this compound, this technique has been used to study the rotational equilibrium around the C-S single bond, which gives rise to E and Z conformers. acs.org

At room temperature, the rotation between these conformers is fast on the NMR timescale, resulting in a single set of time-averaged signals. However, as the temperature is lowered, the rate of interconversion decreases. Below a certain temperature, known as the coalescence temperature, separate signals for the individual E and Z conformers can be observed. researchgate.netacs.org

Low-temperature ¹H NMR studies of this compound have allowed for the direct observation of both the E and Z conformations. acs.org By integrating the signals of the distinct conformers at these low temperatures, their relative populations can be determined, providing insight into the thermodynamic stability of each form. acs.org Furthermore, by analyzing the spectra at various temperatures around the coalescence point, the free-energy barriers for the E → Z and Z → E interconversions can be calculated, providing crucial data on the dynamics of the molecule. researchgate.net

Low-Temperature NMR for Conformational Equilibrium Studies

Mass Spectrometry (MS) Characterization

Mass spectrometry, particularly using electron ionization (EI) coupled with gas chromatography (GC-MS), is a powerful tool for determining the molecular weight and elucidating the structure of volatile compounds like this compound. The mass spectrum provides a distinct fingerprint based on the molecule's fragmentation pattern. libretexts.org

The molecular ion (M⁺˙) peak for this compound (C₄H₈S₂) is expected at a mass-to-charge ratio (m/z) of 120. The fragmentation of the molecular ion is dictated by the relative strengths of its bonds and the stability of the resulting fragments. google.comresearchgate.netresearchgate.net The mass spectrum of this compound shows characteristic fragment ions. libretexts.org

Key fragmentation pathways include:

Alpha-cleavage: Cleavage of the bond between the ethyl group and the sulfur atom, leading to the loss of an ethyl radical (•CH₂CH₃) and the formation of the thioacylium ion [CH₃C(S)S]⁺ at m/z 91.

Cleavage of the C-S bond: Breakage of the carbon-sulfur single bond can result in the formation of an ethylthio radical (•SCH₂CH₃) and the acylium ion [CH₃CS]⁺ at m/z 59. This is often a prominent peak.

Loss of a thioethyl group: Fragmentation can also lead to the loss of a thioethyl group, resulting in a fragment corresponding to the ethyl cation [CH₂CH₃]⁺ at m/z 29.

The fragmentation pattern helps to distinguish this compound from its isomers, such as S-ethyl thioacetate (B1230152) (CH₃COSCH₂CH₃), which shows a characteristic acetyl ion ([CH₃CO]⁺) at m/z 43. libretexts.org

While MALDI-ToF is typically used for larger, non-volatile molecules, its application to small molecules is less common and no specific MALDI-ToF studies on this compound are readily available.

Table 2: Major Ions in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula |

| 120 | Molecular Ion | [C₄H₈S₂]⁺˙ |

| 91 | Thioacylium ion | [C₂H₃S₂]⁺ |

| 61 | Thioethyl cation | [C₂H₅S]⁺ |

| 59 | Thioacetyl cation | [CH₃CS]⁺ |

| 29 | Ethyl cation | [C₂H₅]⁺ |

X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. dknet.org A search of major crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), did not yield a reported crystal structure for this compound. dntb.gov.uapsds.ac.ukcam.ac.ukmaterialsproject.org

Computational Chemistry and Quantum Mechanical Modeling

Computational methods such as Ab Initio and Density Functional Theory (DFT) provide profound insights into the electronic structure, geometry, and vibrational properties of molecules, complementing experimental data. researchgate.net Several computational studies have been performed on this compound and related thioesters. cam.ac.uknist.gov

Ab initio and DFT calculations have been used to determine the optimized geometries of the different conformers of this compound and to calculate their relative energies. These calculations help to understand the conformational preferences observed in experimental studies like VT-NMR. For instance, theoretical calculations on the related S-ethyl thioacetate have identified two stable conformers, one with anti and one with gauche symmetry. nist.gov

The electronic structure of this compound has also been a focus of computational analysis. DFT calculations can map the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a dithioester, the HOMO is typically expected to have significant contributions from the non-bonding electrons on the sulfur atoms, while the LUMO is often a π* orbital associated with the C=S thiocarbonyl group. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical reactivity and electronic transitions. libretexts.org

Furthermore, theoretical calculations have been used to perform normal coordinate analyses of the vibrational modes, aiding in the assignment of bands in the infrared and Raman spectra of this compound and its isotopically substituted analogues. An ab initio molecular orbital study has also been conducted on the radical cation of this compound, providing insights into its electronic state upon ionization, which is relevant to its mass spectrometric fragmentation.

Table 3: Representative Data from Computational Studies on Thioesters

| Computational Method | Property Calculated | Typical Finding for Thioester/Dithioester Systems |

| DFT (e.g., B3LYP) | Optimized Geometry | Predicts bond lengths and angles in good agreement with experimental data where available. Identifies stable conformers. libretexts.orgnist.gov |

| Ab Initio (e.g., MP2) | Conformational Energy | Calculates the relative energies of different rotational isomers, explaining their populations in solution. nist.gov |

| DFT/TD-DFT | Electronic Transitions | Predicts the energies of electronic transitions (e.g., n → π*) corresponding to UV-Vis absorption bands. |

| DFT/NBO Analysis | Electronic Structure | Characterizes the nature of bonding, charge distribution, and the composition of frontier molecular orbitals (HOMO/LUMO). researchgate.netnist.gov |

Conformational Energy Landscape and Potential Energy Surface Mapping

Detailed research findings and data tables regarding the conformational energy landscape and potential energy surface of this compound are not available in the provided search results. Computational studies on the related S-ethyl thioacetate have identified multiple stable conformers and characterized the rotational barriers, but this information is not applicable to this compound. conicet.gov.arnih.govairitilibrary.com

Natural Bond Orbital (NBO) Analysis of Intramolecular Interactions

Specific Natural Bond Orbital (NBO) analysis to elucidate intramolecular interactions, such as hyperconjugative effects and charge transfer within this compound, has not been detailed in the available search results. While NBO analysis has been performed for S-ethyl thioacetate to explain its conformational preferences, similar dedicated studies for this compound are not present in the provided information. conicet.gov.arnih.govnih.govnih.govperiodicodimineralogia.it

Future Research Directions and Emerging Opportunities

Exploration of Novel Reaction Pathways and Catalytic Applications

Ethyl dithioacetate and related dithioesters serve as versatile synthons in organic chemistry due to the distinct reactivity of the thiocarbonyl group. tandfonline.comchim.it Future research is poised to expand upon their known transformations and uncover new catalytic applications. The dithioester moiety contains both electrophilic and nucleophilic sites, offering a fine balance between stability and reactivity that can be exploited in complex molecule synthesis. chim.it

Promising areas of exploration include the design of novel domino reactions, where the multiple reactive sites of dithioester derivatives can be used to construct diverse heterocyclic scaffolds in a single pot. chim.it The reaction of the dithioester enethiolate with various counterparts like alkyl halides and amines has already been shown to be a viable pathway for functionalization. chim.it Further investigation into reactions with electrophilic carbenes could yield novel thiocarbonyl ylides as key reactive intermediates, opening pathways to complex cyclic and acyclic products. uzh.ch

In catalysis, the ability of sulfur to coordinate with transition metals suggests that this compound could serve as a precursor to novel catalytic species or as a key ligand in catalytic cycles. Mechanistic studies have pointed to the formation of copper(I) dithioacetate complexes as intermediates in certain transformations, indicating potential for harnessing these extrusion-insertion reactions for one-pot synthetic methods. publish.csiro.au The development of catalytic systems that exploit the unique reactivity of the C=S bond could lead to more efficient and selective methods for creating C-C and C-S bonds, which are fundamental transformations in synthetic chemistry. tandfonline.comaimspress.com

Development of Tailored Polymeric Materials with Enhanced Properties

A significant and rapidly developing application for this compound is in the field of polymer chemistry. Dithioesters are recognized as highly effective chain transfer agents in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a powerful technique for synthesizing polymers with controlled molecular weights and narrow polydispersities. nih.govacs.org The exchange constant for polystyryl dithioacetate in RAFT polymerization is substantially higher than that for other agent classes like xanthates, demonstrating superior control over the polymerization of "more activated" monomers such as styrene (B11656) and acrylates. core.ac.uk Future work will likely focus on synthesizing novel block copolymers and complex polymer architectures using this compound and its derivatives as control agents. acs.orgresearchgate.net

| Monomer | RAFT Agent | Initiator | Temperature (°C) | Conversion (%) | Mn ( g/mol ) | Polydispersity (Đ) | Reference |

| Methyl Acrylate | 1-Phenylethyl phenyl-dithioacetate | Mn2(CO)10 | 40 | ~95 | Controlled | < 1.30 | researchgate.net |

| Styrene | Polystyryl dithioacetate | AIBN | 80 | >90 | Controlled | ~1.4-2.0 | core.ac.uk |

Beyond its role in controlled polymerization, this compound is a key precursor for creating specialty polymers with unique physical properties. Research has identified sulfur-containing polymers as promising candidates for high refractive index (RI) materials. uq.edu.au this compound itself has strong absorption bands at 310 and 210 nm. uq.edu.au This optical property has spurred the synthesis of thioester-containing polymers for advanced applications such as 193nm immersion lithography, where high RI is critical for improving resolution. uq.edu.au Future efforts may focus on designing and synthesizing a broader range of (thio)methacrylate monomers derived from this compound to fine-tune the refractive index, transparency, and mechanical properties of the resulting polymers for next-generation optical and electronic devices.

| Compound | Refractive Index (n) at 589 nm | Refractive Index (n) at 193 nm | Absorbance (k) at 193 nm | Reference |

| Ethyl acetate (B1210297) | 1.3730 | 1.4725 | Very Low | uq.edu.au |

| Ethyl thioacetate (B1230152) | 1.4584 | 1.7136 | Low | uq.edu.au |

| This compound | 1.5599 | 1.5825 | High | uq.edu.au |

Advanced Mechanistic Elucidation of Complex Organosulfur Transformations

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing applications and discovering new ones. The activation of the carbon-sulfur bonds in thioesters by transition metals is a key area of study. researchgate.netacs.org Platinum(0) complexes have been shown to react with S-ethyl thioacetate, a related compound, via oxidative addition to the C-S bond, with Pt(IV) intermediates proposed in the reaction mechanism. acs.org Similarly, detailed experimental and computational studies of copper-catalyzed C-S cross-coupling with thioacetate point towards an oxidative addition-reductive elimination pathway, providing valuable insight into the behavior of the thioester group in catalytic systems. acs.org

The mechanism of RAFT polymerization, where this compound acts as a chain transfer agent, is another area of active research. Probing the kinetics and reaction pathways of the intermediate radicals formed during the RAFT process is essential for refining the technique and expanding its scope. publish.csiro.au Furthermore, understanding the fundamental conformational properties of the molecule can provide insights into its reactivity. Quantum chemical calculations on the related S-ethyl thioacetate have revealed the presence of two stable conformers, with their relative stability governed by a balance of electrostatic, steric, and hyperconjugative interactions. conicet.gov.ar Applying similar advanced computational and spectroscopic techniques, such as the analysis of vibrational spectra, to this compound will provide a more complete picture of its structure-reactivity relationship. conicet.gov.arresearchgate.net

Bio-inspired and Biomedical Research Potential

While direct biomedical applications of this compound are not yet established, its chemical properties and those of related organosulfur compounds suggest several promising avenues for future bio-inspired and biomedical research. explorationpub.com The thioester linkage is a fundamental component of coenzyme A (e.g., Acetyl-CoA), a central molecule in metabolism, making the study of simple thioesters like S-methyl thioacetate relevant to understanding fundamental biochemical reactivity. acs.org

One emerging direction is the use of thioacetate-containing molecules for the surface modification of biomaterials. ontosight.ai For instance, organosilanes with thioacetate groups can be used to functionalize surfaces to improve biocompatibility, which is critical for biomedical devices, biosensors, and drug delivery systems. ontosight.ai The dithioester group of this compound could be similarly employed to anchor molecules to surfaces or to create materials with specific biological interactions.

Furthermore, many biologically active compounds are heterocyclic in nature. Given that dithioesters are excellent precursors for a wide variety of sulfur-containing heterocycles, this compound could serve as a key building block in the synthesis of novel therapeutic agents. tandfonline.comnih.gov Research on structurally related pyrimidine (B1678525) thioacetates has shown potential for antimicrobial, antiviral, and anticancer activity, suggesting that the incorporation of a dithioacetate moiety into known bioactive scaffolds could be a viable strategy for drug discovery. ontosight.ai The development of bio-inspired materials, such as polymers that mimic the properties of natural materials like spider silk, represents another frontier where functional monomers derived from this compound could find application. nih.gov

Q & A

Q. What are the established synthetic routes for ethyl dithioacetate, and how do reaction conditions influence yield and purity?

this compound is synthesized via nucleophilic substitution or esterification. A common method involves reacting thioacetic acid derivatives with ethanol under acidic catalysis. For example, in the synthesis of N5-Thioacetyl-L-ornithine (TAO), this compound reacts with a protected ornithine derivative in chloroform with calcium carbonate as a base . Key parameters include:

- Solvent choice : Chloroform or dichloromethane for non-polar intermediates.

- Catalyst : Calcium carbonate or sulfuric acid for proton scavenging.

- Temperature : Room temperature to mild reflux (e.g., 40–70°C). Yield optimization requires monitoring by TLC or NMR to track intermediate formation.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound and its derivatives?

- Vibrational Spectroscopy : Infrared (IR) and Raman spectroscopy identify S–C(=S) and C–S stretching modes (e.g., bands near 1195 cm⁻¹ and 580 cm⁻¹) . Resonance Raman spectroscopy enhances sensitivity to conjugated skeletal vibrations under UV excitation (305 nm) .

- NMR : ¹H and ¹³C NMR confirm ester and thioester groups. For example, ethyl protons appear as a triplet at ~1.2–1.4 ppm (J = 7 Hz), and the thiocarbonyl carbon resonates at ~200 ppm .

- Chromatography : GC-MS or HPLC with UV detection (λ = 250–300 nm) ensures purity, especially for intermediates in multi-step syntheses .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Ventilation : Use fume hoods to avoid inhalation of volatile thioester vapors .

- PPE : Nitrile gloves, flame-resistant lab coats, and safety goggles compliant with EN166 standards .

- Storage : Tightly sealed containers in cool (<25°C), dry conditions away from oxidizers .

- Spill Management : Absorb with inert materials (e.g., silica gel) and neutralize residues with sodium bicarbonate .

Advanced Research Questions

Q. How does this compound enhance conductance in gold nanoparticle (AuNP) arrays for molecular electronics?

this compound-terminated linkers facilitate strong Au–S bonding, enabling efficient charge transport. Key findings include:

- Conductance Enhancement : Dithioacetate linkers increase conductance by 10–100× compared to thiols due to reduced tunneling barriers and resonant electronic states .

- Experimental Validation :

| Technique | Observation |

|---|---|

| XPS | Confirms S–Au bond formation via S 2p₃/₂ peak at ~162 eV . |

| TEM | Reveals ordered 2D AuNP lattices with ~5 nm spacing . |

| DFT Calculations | Predict conductance trends based on molecular conformation (e.g., gauche vs. trans) . |

- Methodological Note : Molecular replacement (e.g., displacing dodecanethiol with dithioacetate) must balance exchange efficiency with AuNP stability .

Q. How can researchers resolve contradictions in experimental vs. theoretical conductance data for dithioacetate-terminated molecular wires?

Discrepancies arise from:

- Conformational Flexibility : this compound’s rotational isomers (e.g., gauche configurations) alter transport pathways. Use temperature-dependent IV measurements to assess thermal effects on conductance .

- Electrode Coupling : Variability in Au–S binding geometries (e.g., atop vs. bridge sites) impacts DFT predictions. Pair scanning tunneling microscopy (STM) with computational models to correlate single-molecule junctions with ensemble data .

Q. What role does normal coordinate analysis play in interpreting the vibrational spectra of this compound?

Normal coordinate analysis decouples complex vibrational modes by assigning displacements to specific bonds. For this compound:

- Isotopic Substitution : Deuterated analogs (e.g., CD₃C(=S)SCH₃) isolate contributions from CH₃ vs. SCH₂CH₃ groups .

- Key Modes :

| Frequency (cm⁻¹) | Assignment |

|---|---|

| 1195 | C–C symmetric stretch |

| 730 | C–S asymmetric stretch |

| 580 | S–C(=S) bend |

- Practical Workflow :

Acquire IR/Raman spectra of isotopologues.

Construct force fields using quantum chemistry software (e.g., Gaussian).

Validate via experimental vs. simulated intensity matching .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.